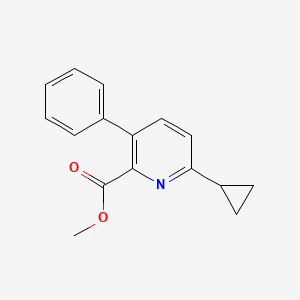
2-Isothiocyanato-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-3-nitropyridine is a chemical compound characterized by the presence of both isothiocyanate and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-nitropyridine typically involves the nitration of pyridine followed by the introduction of the isothiocyanate group. One common method involves the reaction of 3-nitropyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by isothiocyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanato-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-3-isothiocyanato pyridine.
Oxidation: Formation of sulfonyl derivatives
Applications De Recherche Scientifique
2-Isothiocyanato-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-3-nitropyridine involves its interaction with biological molecules through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
- 3-Isothiocyanato-2-nitro pyridine
- 2-Isothiocyanato-4-nitro pyridine
- 3-Isothiocyanato-4-nitro pyridine
Comparison: 2-Isothiocyanato-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C6H3N3O2S |
|---|---|
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-2-1-3-7-6(5)8-4-12/h1-3H |
Clé InChI |
IGXMSIJEDLJCOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)






![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-methanol](/img/structure/B8316350.png)


